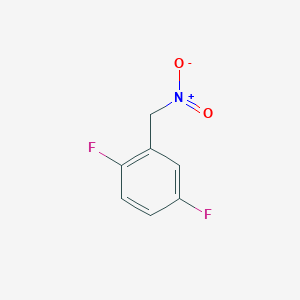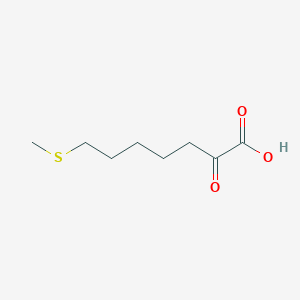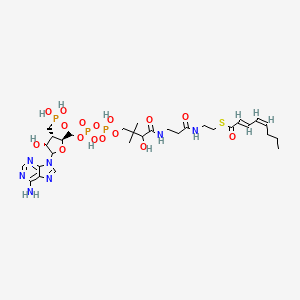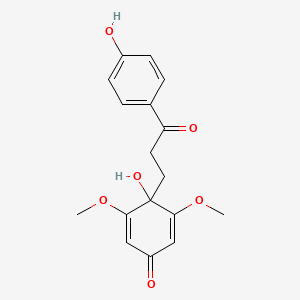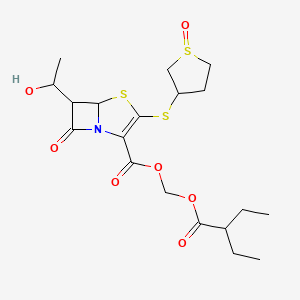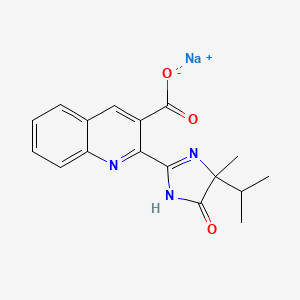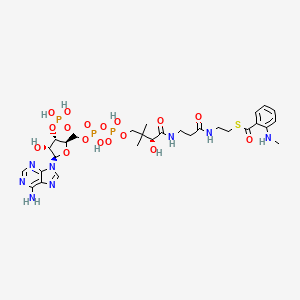
N-Methylanthraniloyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylanthraniloyl-CoA is an aroyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of N-methylanthranilic acid. It derives from a coenzyme A and a N-methylanthranilic acid. It is a conjugate acid of a N-methylanthraniloyl-CoA(4-).
Aplicaciones Científicas De Investigación
Synthesis and Production Enhancement
N-Methylanthraniloyl-CoA is an important precursor in the biosynthesis of various bioactive compounds, including flavoring agents, fragrant compounds, and pharmaceuticals. Research has focused on the synthesis of derivatives such as N-methylanthranilate and methyl N-methylanthranilate using metabolically engineered strains of Escherichia coli. These compounds have applications ranging from flavoring and fragrance to exhibiting potential biological functions like antinociceptive and analgesic activities. Engineered E. coli strains have been utilized to increase the production of these compounds by enhancing the availability of anthranilate and S-adenosyl methionine, a key methyl donor in the synthesis process (H. Lee et al., 2019).
Biosynthetic Pathway Elucidation
The biosynthetic pathways of bioactive compounds like avenanthramides in oat have been explored, demonstrating the role of N-methylanthraniloyl-CoA in the synthesis of health-promoting compounds. Studies have identified and characterized enzymes involved in these pathways, providing insights into the molecular mechanisms of biosynthesis. This knowledge facilitates metabolic engineering efforts to enhance the production of nutritionally and pharmaceutically important compounds (Zhiyong Li et al., 2019).
Bioactive Compound Synthesis
The potential of N-methylanthraniloyl-CoA in synthesizing acridone alkaloids with pharmaceutical and chemotherapeutic activities has been demonstrated through heterologous expression in E. coli. Acridone alkaloids, known for their anticancer, antiviral, anti-inflammatory, and antimicrobial effects, have been synthesized from anthranilate and malonyl-CoA. This approach showcases the feasibility of producing diverse polyketides with significant biological activities in microbial systems (Gyu-sik Choi et al., 2020).
Fermentative Production
N-Methylanthraniloyl-CoA is crucial for the fermentative production of N-functionalized amino acids, which are important precursors for bioactive compounds and peptide-based drugs. Engineered Corynebacterium glutamicum has been developed for the fermentative production of N-methylanthranilate, showcasing the potential for bio-based production of N-alkylated amino acids. This innovative approach offers a sustainable and efficient alternative to conventional synthetic routes, potentially leading to lower costs and environmental impacts (Tatjana Walter et al., 2020).
Propiedades
Nombre del producto |
N-Methylanthraniloyl-CoA |
|---|---|
Fórmula molecular |
C29H43N8O17P3S |
Peso molecular |
900.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(methylamino)benzenecarbothioate |
InChI |
InChI=1S/C29H43N8O17P3S/c1-29(2,23(40)26(41)33-9-8-19(38)32-10-11-58-28(42)16-6-4-5-7-17(16)31-3)13-51-57(48,49)54-56(46,47)50-12-18-22(53-55(43,44)45)21(39)27(52-18)37-15-36-20-24(30)34-14-35-25(20)37/h4-7,14-15,18,21-23,27,31,39-40H,8-13H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,30,34,35)(H2,43,44,45)/t18-,21-,22-,23+,27-/m1/s1 |
Clave InChI |
DYCZFHXLKCLDQL-SXQYHYLKSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



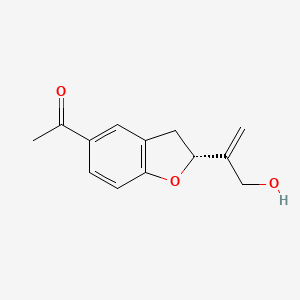
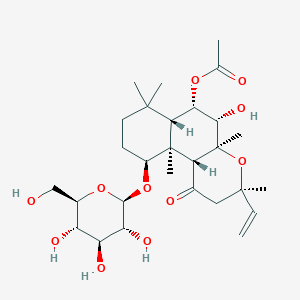
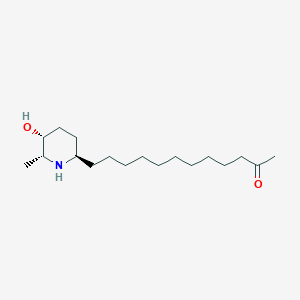
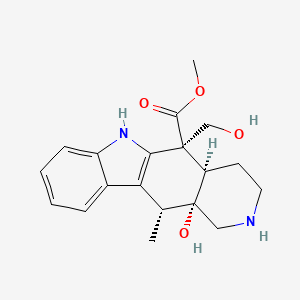
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
